molecular formula C11H10O3 B8220515 3-(Benzofuran-2-yl)oxetan-3-ol

3-(Benzofuran-2-yl)oxetan-3-ol

Cat. No.: B8220515
M. Wt: 190.19 g/mol
InChI Key: KQQPFOJKMRDIJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Benzofuran-2-yl)oxetan-3-ol is a compound that features a benzofuran ring fused to an oxetane ring with a hydroxyl group attached to the oxetane. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzofuran-2-yl)oxetan-3-ol typically involves the construction of the benzofuran ring followed by the formation of the oxetane ring. One common method is the cyclization of a suitable precursor under acidic or basic conditions. For example, a benzofuran derivative can be reacted with an epoxide to form the oxetane ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as optimizing reaction conditions for high yield and purity, would apply. Techniques like microwave-assisted synthesis and proton quantum tunneling have been explored for related compounds and could potentially be adapted for industrial-scale production .

Chemical Reactions Analysis

Types of Reactions

3-(Benzofuran-2-yl)oxetan-3-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The benzofuran ring can be reduced under specific conditions.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Reagents like thionyl chloride for converting the hydroxyl group to a chloride, followed by nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while substitution reactions could introduce various functional groups into the molecule.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(Benzofuran-2-yl)oxetan-3-ol is not fully understood. benzofuran derivatives are known to interact with various molecular targets, including enzymes and receptors, which could explain their diverse biological activities . The hydroxyl group in the oxetane ring may also play a role in its reactivity and interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    Benzofuran: The parent compound, known for its biological activities.

    Oxetane: A four-membered ring compound with unique chemical properties.

    Benzothiophene: Similar to benzofuran but with a sulfur atom instead of oxygen.

Uniqueness

3-(Benzofuran-2-yl)oxetan-3-ol is unique due to the combination of the benzofuran and oxetane rings, which imparts distinct chemical and biological properties

Properties

IUPAC Name

3-(1-benzofuran-2-yl)oxetan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O3/c12-11(6-13-7-11)10-5-8-3-1-2-4-9(8)14-10/h1-5,12H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQQPFOJKMRDIJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)(C2=CC3=CC=CC=C3O2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.19 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.